(1-Fluoroprop-1-en-1-yl)benzene
Overview
Description
(1-Fluoroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C9H9F It is a fluorinated derivative of styrene, where the fluorine atom is attached to the propene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Fluoroprop-1-en-1-yl)benzene typically involves the fluorination of a suitable precursor. One common method is the reaction of propenylbenzene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: (1-Fluoroprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding (1-Fluoropropyl)benzene. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water, primary or secondary amines in ethanol.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: (1-Fluoropropyl)benzene.
Substitution: Hydroxypropylbenzene or aminopropylbenzene derivatives.
Scientific Research Applications
(1-Fluoroprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential use in drug development, especially in the design of fluorinated analogs of biologically active compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (1-Fluoroprop-1-en-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design. The pathways involved often include covalent or non-covalent interactions with target proteins, leading to changes in their function.
Comparison with Similar Compounds
Styrene: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
(1-Chloroprop-1-en-1-yl)benzene: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
(1-Bromoprop-1-en-1-yl)benzene: Contains a bromine atom, which can affect its chemical behavior and applications.
Uniqueness: (1-Fluoroprop-1-en-1-yl)benzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and bond strength. This makes it particularly valuable in the synthesis of fluorinated compounds, which are often more stable and bioactive than their non-fluorinated counterparts.
Properties
IUPAC Name |
[(Z)-1-fluoroprop-1-enyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H3/b9-2- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERQJJTOWFQIE-MBXJOHMKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=CC=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C1=CC=CC=C1)\F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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